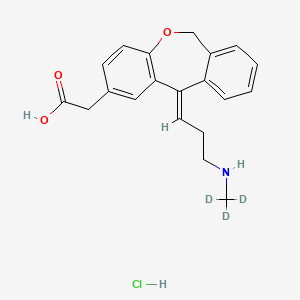
(E)-N-Desmethyl Olopatadine-d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is a deuterated derivative of N-Desmethyl Olopatadine, which is a metabolite of Olopatadine. Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer used primarily in the treatment of allergic conjunctivitis and rhinitis . The deuterated form, (E)-N-Desmethyl Olopatadine-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Olopatadine due to its stability and traceability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) involves the deuteration of N-Desmethyl Olopatadine. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other substituents under various solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.
Aplicaciones Científicas De Investigación
(E)-N-Desmethyl Olopatadine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry to study reaction mechanisms and metabolic pathways.
Biology: Employed in biological studies to trace the metabolic fate of Olopatadine and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Olopatadine.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes to ensure the consistency of Olopatadine products.
Mecanismo De Acción
The mechanism of action of (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is similar to that of Olopatadine. It acts as a selective histamine H1 antagonist, blocking the effects of histamine, a primary mediator of allergic reactions . By stabilizing mast cells, it prevents the release of inflammatory mediators such as leukotrienes and thromboxanes. This action helps in reducing symptoms of allergic conjunctivitis and rhinitis.
Comparación Con Compuestos Similares
Olopatadine: The parent compound, used for treating allergic conditions.
N-Desmethyl Olopatadine: A metabolite of Olopatadine with similar pharmacological properties.
Olopatadine-d3 Hydrochloride: Another deuterated derivative used in similar research applications.
Uniqueness: (E)-N-Desmethyl Olopatadine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic studies. This makes it a valuable tool in scientific research for understanding the metabolic pathways and pharmacokinetics of Olopatadine.
Propiedades
Fórmula molecular |
C20H22ClNO3 |
|---|---|
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
2-[(11E)-11-[3-(trideuteriomethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23;/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23);1H/b17-7+;/i1D3; |
Clave InChI |
YWGZLVNORDTDQI-WXYXAYLUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
SMILES canónico |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


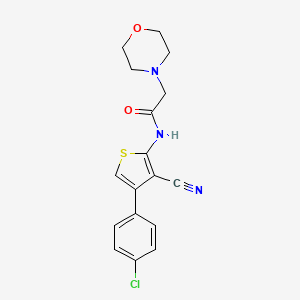
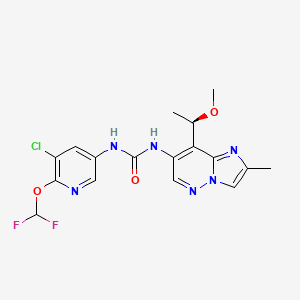
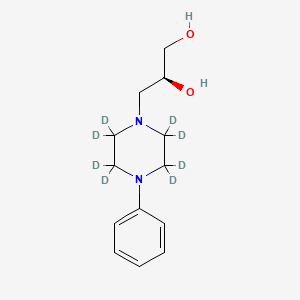


![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
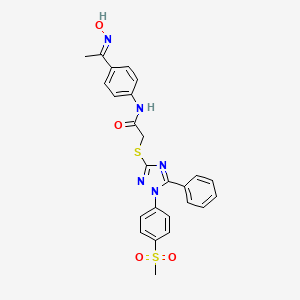
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
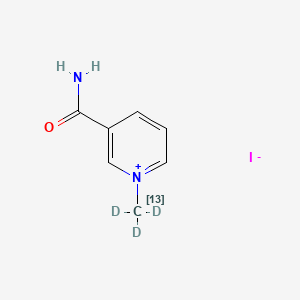
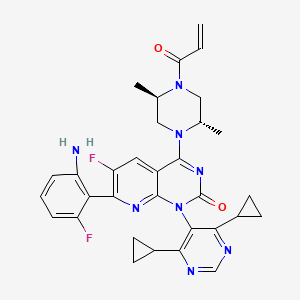
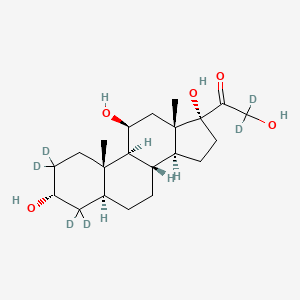
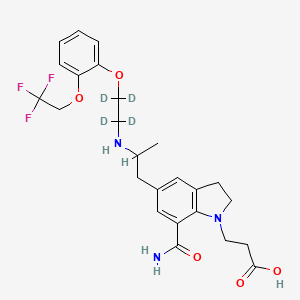
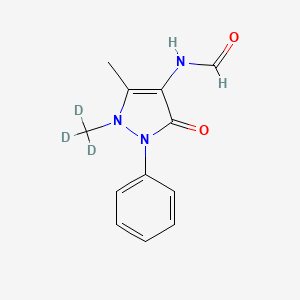
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
